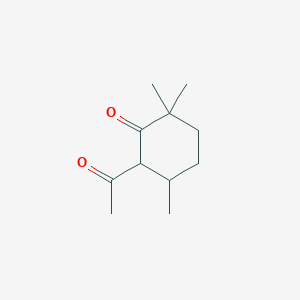
Cyclohexanone, 6-acetyl-2,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexanone, characterized by the presence of acetyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- can be synthesized through several methods. One common approach involves the acetylation of 2,2,5-trimethylcyclohexanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 6-acetyl-2,2,5-trimethyl- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced purification techniques like column chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 6-acetyl-2,2,5-trimethyl- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to various biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2,2,6-trimethyl-: Another derivative of cyclohexanone with similar structural features but different substitution patterns.
Cyclohexanone, 3,3,5-trimethyl-: A compound with a different arrangement of methyl groups on the cyclohexanone ring.
Uniqueness
Cyclohexanone, 6-acetyl-2,2,5-trimethyl- is unique due to the presence of both acetyl and trimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
834900-34-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-acetyl-2,2,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7-5-6-11(3,4)10(13)9(7)8(2)12/h7,9H,5-6H2,1-4H3 |
InChI Key |
FEFPJRXVFVTDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1C(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)

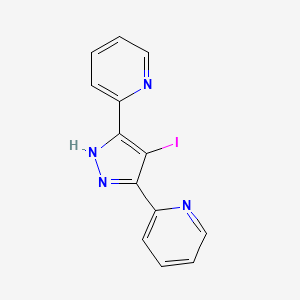
![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)
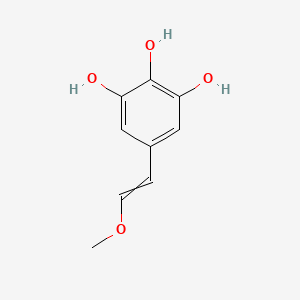
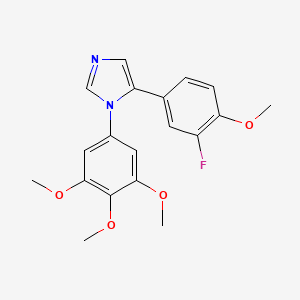
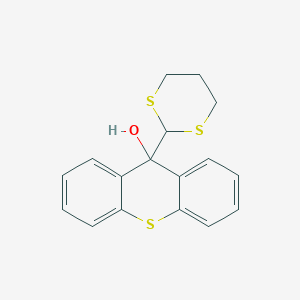
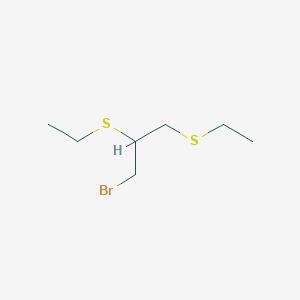
![2-{[2-(Methoxycarbonyl)-3-oxobutyl]carbamoyl}benzoic acid](/img/structure/B14190468.png)
![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
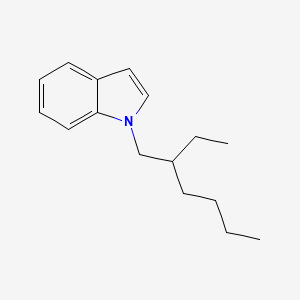
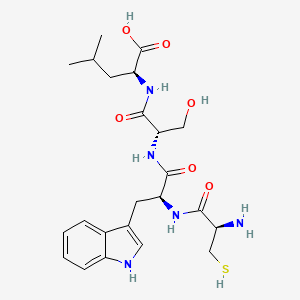
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

